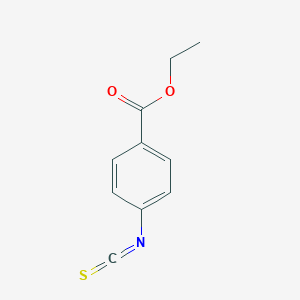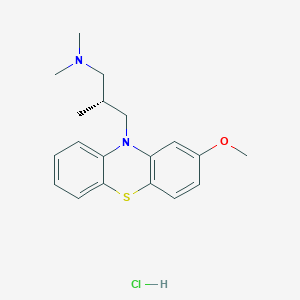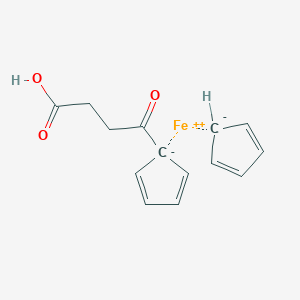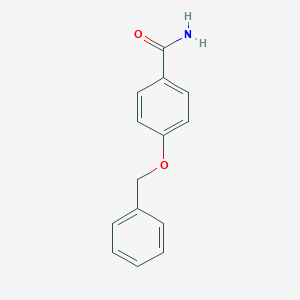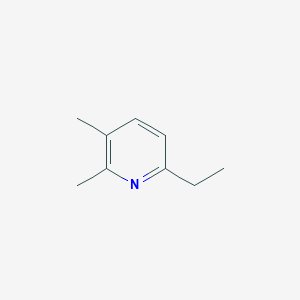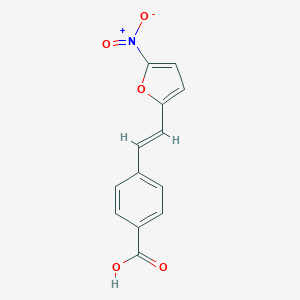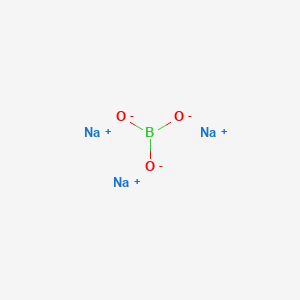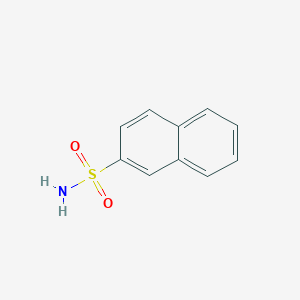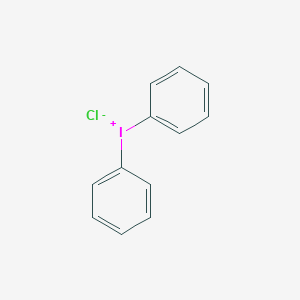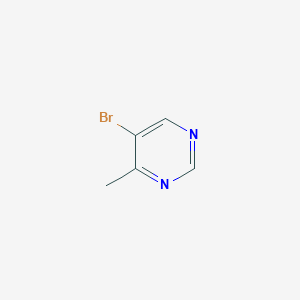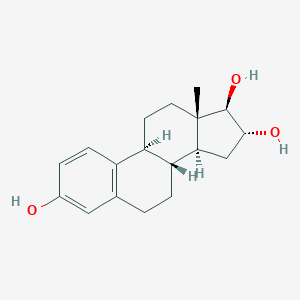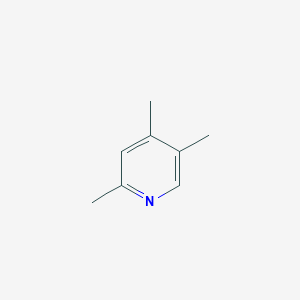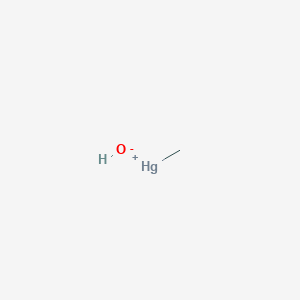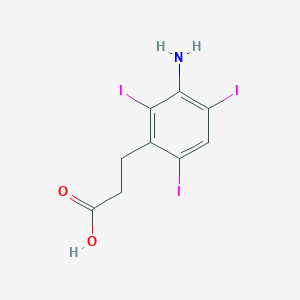![molecular formula C7H4F6 B074093 1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hept-2-ene CAS No. 1482-03-7](/img/structure/B74093.png)
1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hept-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hept-2-ene, commonly known as norbornadiene, is a chemical compound with a unique structure that has attracted the attention of researchers in various fields.
Mécanisme D'action
Norbornadiene undergoes a photochemical reaction upon exposure to UV light, which results in the conversion to its isomer, quadricyclane. This process is reversible, and quadricyclane can be converted back to norbornadiene by heating or exposure to visible light. The mechanism of this photochemical reaction has been extensively studied and is well-understood.
Effets Biochimiques Et Physiologiques
Norbornadiene has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that it may have potential as an anti-cancer agent and as a treatment for neurological disorders. Further research is needed to fully understand its effects on biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
Norbornadiene has several advantages for lab experiments, including its ease of synthesis, stability, and unique photochemical properties. However, it also has some limitations, such as its relatively low solubility in common solvents and its potential toxicity.
Orientations Futures
There are several future directions for research on norbornadiene. One area of interest is the development of new photochromic materials and molecular switches based on its unique properties. Another area of research is the investigation of its potential as a treatment for various diseases, such as cancer and neurological disorders. Additionally, further studies are needed to fully understand its biochemical and physiological effects and to address any potential safety concerns.
In conclusion, norbornadiene is a unique and versatile chemical compound with a wide range of scientific research applications. Its synthesis method is well-established, and its mechanism of action is well-understood. While there is still much to learn about its biochemical and physiological effects, norbornadiene has the potential to be a valuable tool for researchers in various fields.
Méthodes De Synthèse
Norbornadiene can be synthesized through a Diels-Alder reaction between cyclopentadiene and acetylene. The reaction yields a mixture of norbornadiene and its isomer, quadricyclane, which can be separated by distillation. The synthesis method is relatively simple and has been well-established.
Applications De Recherche Scientifique
Norbornadiene has been widely used in scientific research, particularly in the fields of photochemistry and materials science. Its unique structure and properties make it an ideal candidate for various applications, such as photochromic materials, molecular switches, and photovoltaic devices. Norbornadiene has also been used as a model compound for studying the mechanism of photochemical reactions.
Propriétés
Numéro CAS |
1482-03-7 |
|---|---|
Nom du produit |
1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hept-2-ene |
Formule moléculaire |
C7H4F6 |
Poids moléculaire |
202.1 g/mol |
Nom IUPAC |
1,2,3,4,7,7-hexafluorobicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C7H4F6/c8-3-4(9)6(11)2-1-5(3,10)7(6,12)13/h1-2H2 |
Clé InChI |
WOQNGFSORPSJFQ-UHFFFAOYSA-N |
SMILES |
C1CC2(C(=C(C1(C2(F)F)F)F)F)F |
SMILES canonique |
C1CC2(C(=C(C1(C2(F)F)F)F)F)F |
Synonymes |
1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hept-2-ene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



